molecular formula C9H11NO2 B12391739 2-(benzylamino)acetic acid

2-(benzylamino)acetic acid

Katalognummer: B12391739
Molekulargewicht: 167.17 g/mol
InChI-Schlüssel: KGSVNOLLROCJQM-VEJAREIZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzylamino)acetic acid is a derivative of glycine, an amino acid. It is characterized by the presence of a benzyl group attached to the amino group of glycine. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(Benzylamino)acetic acid can be synthesized through various methods. One common synthetic route involves the reaction of glycine with benzylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzylamino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamino ketones, while reduction can produce benzylamino alcohols .

Wissenschaftliche Forschungsanwendungen

2-(Benzylamino)acetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(benzylamino)acetic acid involves its interaction with specific molecular targets and pathways. It influences the secretion of anabolic hormones, supplies fuel during exercise, and enhances mental performance during stress-related tasks. These effects are mediated through its interaction with cellular receptors and enzymes involved in metabolic processes .

Vergleich Mit ähnlichen Verbindungen

2-(Benzylamino)acetic acid can be compared with other glycine derivatives, such as:

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique chemical properties and potential therapeutic benefits make it a valuable subject of study in various fields.

Eigenschaften

Molekularformel

C9H11NO2

Molekulargewicht

167.17 g/mol

IUPAC-Name

2-(benzylamino)acetic acid

InChI

InChI=1S/C9H11NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12)/i7+1,9+1

InChI-Schlüssel

KGSVNOLLROCJQM-VEJAREIZSA-N

Isomerische SMILES

C1=CC=C(C=C1)CN[13CH2][13C](=O)O

Kanonische SMILES

C1=CC=C(C=C1)CNCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.